6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide
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Overview
Description
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is a fluorinated derivative of tetrahydroquinoline. This compound is notable for its unique structural features, which include a fluorine atom at the 6th position and a carboxamide group at the 8th position. These modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide typically involves multi-step organic reactions. One common method starts with the fluorination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. The fluorinated intermediate is then subjected to carboxamidation to introduce the carboxamide group at the 8th position. The reaction conditions often involve the use of fluorinating agents like Selectfluor and carboxamidation reagents such as carbonyldiimidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The carboxamide group plays a crucial role in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group, resulting in different chemical properties.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks both the fluorine and carboxamide groups, making it less reactive.
6-Fluoroquinoline: Lacks the tetrahydro structure and trimethyl groups, leading to different reactivity and applications.
Uniqueness
6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxamide is unique due to the combined presence of the fluorine atom and carboxamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17FN2O |
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Molecular Weight |
236.28 g/mol |
IUPAC Name |
6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C13H17FN2O/c1-7-6-13(2,3)16-11-9(7)4-8(14)5-10(11)12(15)17/h4-5,7,16H,6H2,1-3H3,(H2,15,17) |
InChI Key |
JHTBPWCFKSZNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2C(=O)N)F)(C)C |
Origin of Product |
United States |
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